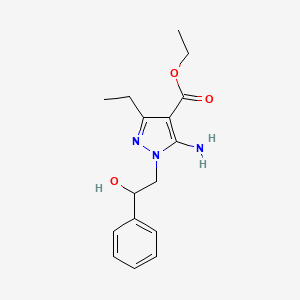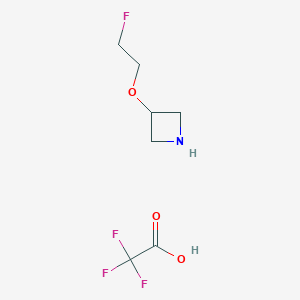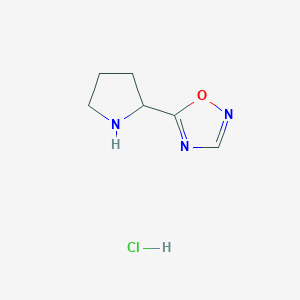
2-(1-Metil-1H-imidazol-4-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a chemical compound with the molecular formula C8H12N2O2 . It is functionally related to acetic acid .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular weight of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is 168.2 g/mol . The InChI code is 1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a liquid at room temperature . It has a topological polar surface area of 44.1 Ų .Aplicaciones Científicas De Investigación
Productos farmacéuticos
El imidazol es el núcleo básico de algunos productos naturales como la histidina, la purina, la histamina y las estructuras basadas en el ADN . Se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados del imidazol muestran diferentes actividades biológicas, como actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .
Potencial antimicrobiano
Algunos derivados del imidazol han mostrado un buen potencial antimicrobiano . Esto los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos.
Actividad antituberculosa
Se han sintetizado y evaluado ciertos derivados del imidazol para la actividad antituberculosa contra Mycobacterium tuberculosis .
Síntesis de moléculas funcionales
Los imidazoles son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se utilizan en una gama diversa de aplicaciones, desde aplicaciones tradicionales en productos farmacéuticos y agroquímicos hasta investigaciones emergentes en tintes para células solares y otras aplicaciones ópticas, materiales funcionales y catálisis .
Síntesis regiocontrolada
Se han logrado avances recientes en la síntesis regiocontrolada de imidazoles sustituidos . Esto es de importancia estratégica debido a la preponderancia de aplicaciones a las que se está desplegando este importante heterociclo .
Pruebas antifúngicas
Los derivados del imidazol se han utilizado en pruebas antifúngicas realizadas en Candida albicans, Microsporum audouinii, Cryptococcus neoformans y Aspergillus niger .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a compound that has been synthesized for its potential therapeutic properties It is known that imidazole compounds, which ethyl 2-(1-methyl-1h-imidazol-4-yl)acetate is a part of, have a broad range of biological properties . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction can lead to changes in the activity of the target, influencing the biochemical pathways they are involved in .
Biochemical Pathways
Imidazole compounds are known to influence a wide range of biochemical pathways . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it can be inferred that the effects of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate’s action would be diverse and dependent on the specific targets and pathways it interacts with.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate may interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, imidazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the active site . This binding prevents the enzyme from metabolizing its substrates, leading to changes in the levels of various metabolites. Additionally, Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The long-term effects of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate on cellular function may include changes in cell growth, differentiation, and apoptosis, depending on the stability and activity of the compound over time.
Dosage Effects in Animal Models
The effects of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects may also be observed, where the compound exhibits a significant effect only above a certain concentration. Understanding the dosage effects of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is crucial for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound may also affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. Additionally, Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate may influence the production of reactive oxygen species (ROS) and other signaling molecules, affecting cellular metabolism and redox balance.
Transport and Distribution
The transport and distribution of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate within cells and tissues are important factors that influence its activity and function. The compound may be transported by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments . For example, imidazole derivatives are known to interact with transporters such as P-glycoprotein, which plays a role in the efflux of drugs and other compounds from cells. The localization and accumulation of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate within cells can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, imidazole derivatives can be localized to the mitochondria, where they may influence mitochondrial function and energy production. The subcellular localization of Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate can also affect its interactions with other biomolecules, leading to changes in its activity and function.
Propiedades
IUPAC Name |
ethyl 2-(1-methylimidazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILSHXSICOQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
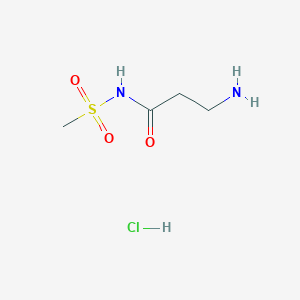
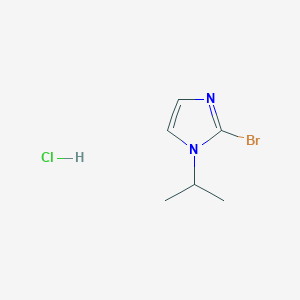
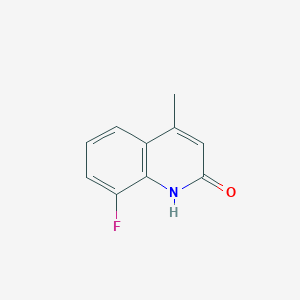
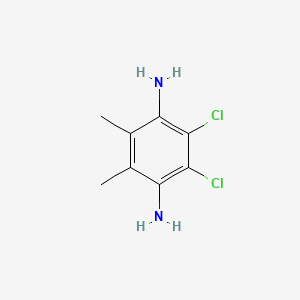
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
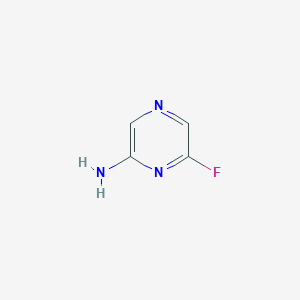
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
